![molecular formula C10H16ClN B3045714 1-Butyl-2-methylpyridinium chloride CAS No. 112400-85-8](/img/structure/B3045714.png)
1-Butyl-2-methylpyridinium chloride
Overview
Description
1-Butyl-2-methylpyridinium chloride is a chemical compound with the molecular formula C10H16ClN . It has a molecular weight of 185.69 and is used in applications related to Hydrogen Bonding .
Molecular Structure Analysis
The molecular structure of 1-Butyl-2-methylpyridinium chloride consists of a positively charged nitrogen atom, a widely delocalised aromatic system, and the lipophilicity of the side chains connected to the cationic head groups .Physical And Chemical Properties Analysis
1-Butyl-2-methylpyridinium chloride has a melting point of 147 °C . It is soluble in acetone, acetonitrile, ethyl acetate, isopropyl alcohol, methylene chloride, and water .Scientific Research Applications
Nanofluids and Nanostructuring
Researchers have investigated the synthesis of nanofluids using 1-Butyl-2-methylpyridinium chloride. These nanofluids incorporate iron oxide nanoparticles, synthesized in situ via microwave reactions. The resulting nanofluids exhibit intriguing properties, making them relevant for heat transfer, lubrication, and advanced materials. Moreover, field-induced nanostructuring studies enhance our understanding of these systems .
Ionic Liquid Aggregation Behavior
Understanding the behavior of pyridinium-based ionic liquids in aqueous solutions is crucial. Researchers have explored the aggregation behavior of 1-Butyl-2-methylpyridinium chloride. Such investigations provide insights into intermolecular interactions, phase transitions, and self-assembly phenomena. These findings contribute to the design of novel ionic liquids for various applications .
Safety and Hazards
The safety data sheet for 1-Butyl-2-methylpyridinium chloride indicates that it is not fully tested and risks cannot be excluded if the product is handled inappropriately . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor . In case of contact, immediate medical attention is advised .
Mechanism of Action
Target of Action
1-Butyl-2-methylpyridinium chloride is primarily used as a laboratory chemical and in the manufacture of substances . It is known for its ability to dissolve a wide range of organic and inorganic compounds .
Mode of Action
The compound acts as a solvent in various chemical reactions, catalysis, and separations . It interacts with its targets by dissolving them, thereby facilitating their participation in chemical reactions .
Biochemical Pathways
Its ability to dissolve a wide range of compounds suggests that it may influence multiple pathways depending on the specific compounds it interacts with .
Result of Action
The molecular and cellular effects of 1-Butyl-2-methylpyridinium chloride’s action depend on the specific compounds it is interacting with. As a solvent, it can facilitate chemical reactions and catalysis, potentially leading to the synthesis of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Butyl-2-methylpyridinium chloride. For instance, it should be kept away from heat, sparks, and open flame . . These precautions help to maintain the stability of the compound and ensure its safe use.
properties
IUPAC Name |
1-butyl-2-methylpyridin-1-ium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.ClH/c1-3-4-8-11-9-6-5-7-10(11)2;/h5-7,9H,3-4,8H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPFDGGIGHSUCO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1C.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049204 | |
Record name | 1-Butyl-2-methylpyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2-methylpyridinium chloride | |
CAS RN |
112400-85-8 | |
Record name | 1-Butyl-2-methylpyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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